Compound Description: This compound, also known as TP0439150, is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. [] GlyT1 inhibitors are being investigated for their potential therapeutic effects in neurological disorders, as they can increase glycine levels in the central nervous system.
Compound Description: This compound is a structurally distinct back-up compound for TP0439150. It also exhibits potent GlyT1 inhibitory activity and possesses favorable pharmacokinetic properties. [] It was specifically designed using central nervous system multiparameter optimization (CNS MPO) as a drug-likeness guideline, resulting in improved CNS MPO score and different physicochemical properties compared to TP0439150.
Compound Description: This compound displayed antipsychotic-like activity in animal models but lacked interaction with dopamine receptors, a characteristic of typical antipsychotics. [] This finding suggested a novel mechanism of action for its antipsychotic effects.
Compound Description: This compound is a metabolite of 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide (1). It showed both antipsychotic-like activity and toxicity in animal models. [] Its activity suggests that it might be the active form responsible for the observed effects of the parent compound.
Compound Description: This compound exhibited antipsychotic-like activity by reducing spontaneous locomotion in mice at doses that did not cause ataxia. Unlike traditional antipsychotics, it did not bind to D2 dopamine receptors in vitro. [] This suggests a novel mechanism for its antipsychotic effects.
Relevance: This compound belongs to the 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols series, which was developed based on the activity of compounds 1 and 2. [] Although it lacks the acetamide side chain, it shares the core pyrazole structure with 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide, demonstrating a clear connection in their chemical design and potential antipsychotic properties.
Compound Description: This compound displayed antipsychotic-like activity in behavioral tests in both rats and monkeys. Importantly, unlike available antipsychotic drugs, it did not induce dystonic movements in a primate model of antipsychotic-induced extrapyramidal side effects. [] This suggests a potentially improved side effect profile compared to existing antipsychotic medications.
Relevance: It is a structural analog of 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol (28) with a chlorine substituent on the phenyl ring. [] This compound, along with 28, represents an important step in the development of potential antipsychotic agents that retain efficacy while minimizing motor side effects.
Compound Description: This compound resulted from an unexpected ring closure during an attempted synthesis of the 2-fluorophenyl analog of compound 2. [] Its formation highlights the potential for unexpected chemical transformations during synthetic efforts.
Compound Description: This aminopyrazole compound selectively inhibits cyclin-dependent kinase (CDK) 5 over CDK2 in cancer cell lines and reduces Mcl-1 levels in a concentration-dependent manner. []
2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide (T0510.3657 or T0)
Compound Description: This compound acts as a GPR17 agonist and was studied in combination with the phenolic compound (2-(3,4-dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol (THTMP) and temozolomide (TMZ) for glioblastoma therapy. [] This research showed synergistic effects between T0510.3657 and THTMP in inhibiting glioblastoma cell proliferation, migration, invasion, and clonogenicity.
Compound Description: This phenolic compound, combined with the GPR17 agonist T0510.3657 and temozolomide, exhibits promising synergistic effects in inhibiting glioblastoma cell proliferation and inducing apoptosis. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.